molecular formula C20H20N2O2 B1191882 ACSF

ACSF

Cat. No.: B1191882
M. Wt: 320.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Composition of Artificial Cerebrospinal Fluid

Artificial Cerebrospinal Fluid is a precisely formulated buffer solution designed to replicate the ionic composition and physiological properties of natural cerebrospinal fluid found in the central nervous system. The solution serves as a critical medium for maintaining isolated brain tissue, brain slices, and exposed brain regions during experimental procedures, particularly in electrophysiology research. The primary function of Artificial Cerebrospinal Fluid is to supply oxygen, maintain osmolarity, and buffer pH at biological levels to ensure neuronal survival and functionality during in vitro studies.

The chemical composition of Artificial Cerebrospinal Fluid varies slightly depending on the specific research application and the species being studied, but the fundamental principles remain consistent across formulations. The solution contains essential ions including sodium, potassium, chloride, calcium, magnesium, and bicarbonate, all of which are vital for replicating the physiological environment of brain tissue. Additionally, the solution incorporates glucose as an energy source for neurons, since isolated brain tissue lacks access to its natural blood supply.

A standard electrophysiology protocol suggests the following composition for Artificial Cerebrospinal Fluid, with pH and oxygen levels stabilized through carbogen bubbling (95% oxygen and 5% carbon dioxide): 127 millimolar sodium chloride, 1.0 millimolar potassium chloride, 1.2 millimolar potassium dihydrogen phosphate, 26 millimolar sodium bicarbonate, 10 millimolar D-glucose, 2.4 millimolar calcium chloride, and 1.3 millimolar magnesium chloride. This formulation ensures that the ionic concentrations closely match those found in natural cerebrospinal fluid while providing the necessary buffering capacity for experimental procedures.

Alternative formulations have been developed for specific research needs, with some protocols adjusting calcium and magnesium concentrations to optimize experimental conditions. Research has demonstrated that normal Artificial Cerebrospinal Fluid typically contains 2.0 millimolar calcium and 2.0 millimolar magnesium, but these concentrations can be modified to create specialized solutions for studying synaptic transmission and neuronal excitability. Commercial preparations of Artificial Cerebrospinal Fluid often feature different ionic compositions, with one formulation containing 150 millimolar sodium, 3.0 millimolar potassium, 1.4 millimolar calcium, 0.8 millimolar magnesium, 1.0 millimolar phosphorus, and 155 millimolar chloride.

The preparation of Artificial Cerebrospinal Fluid requires careful attention to the stability of its components, particularly glucose and bicarbonate, which present unique challenges for long-term storage. Glucose solutions remain relatively stable at pH 3.0 to 4.0, while bicarbonate solutions are more stable at pH levels greater than 7.4. This incompatibility has led to innovative preparation methods that separate electrolyte solutions containing glucose from those containing bicarbonate, allowing for improved chemical stability and extended storage periods.

Historical Development and Rationale for Artificial Cerebrospinal Fluid Use in Research

The historical development of Artificial Cerebrospinal Fluid began in 1949 with the groundbreaking work of Elliott, who reported the first artificial cerebrospinal fluids known as Elliott's solutions A and B. This pioneering work laid the foundation for modern Artificial Cerebrospinal Fluid formulations and established the principle of creating synthetic solutions that could support brain tissue in experimental settings. Despite being developed over 70 years ago, Artificial Cerebrospinal Fluid solutions have not achieved widespread clinical adoption due to high development costs and limited recognition of their usefulness among neurosurgeons.

Following Elliott's initial work, significant advances in Artificial Cerebrospinal Fluid development occurred in Japan, where researchers at Keio University School of Medicine began developing hospital trial products in 1974. This development program continued for 34 years, producing 19 different trial formulations that were safely used on 10,000 patients undergoing neurological surgery. The culmination of this extensive research and development effort resulted in the commercial approval of Artificial Cerebrospinal Fluid for clinical use by the Japanese Ministry of Health, Labor, and Welfare in 2008.

The rationale for developing and using Artificial Cerebrospinal Fluid in research stems from the fundamental challenges associated with maintaining viable brain tissue outside its natural environment. Traditional clinical irrigation solutions, such as normal saline and lactated Ringer's solution, have been shown to cause brain injuries when used in neurosurgical procedures. Artificial Cerebrospinal Fluid has been confirmed to avoid these injuries, making it a safer and more effective alternative for irrigating brain and spinal tissues. This superior safety profile has led to its adoption in both clinical and research applications within neuroscience for several decades.

The development of Artificial Cerebrospinal Fluid has been driven by the need to create experimental conditions that closely replicate the natural environment of the central nervous system. The solution addresses several critical requirements for successful neuroscience research, including the maintenance of proper ionic concentrations, osmotic balance, and pH buffering capacity. These factors are essential for preserving neuronal function and preventing tissue degradation during experimental procedures that may last several hours.

Recent innovations in Artificial Cerebrospinal Fluid formulation have focused on addressing specific research needs and improving the solution's effectiveness. For example, magnesium-rich formulations have been developed to study cerebral vasospasm and neuroprotection. These specialized formulations demonstrate the continued evolution of Artificial Cerebrospinal Fluid technology and its adaptation to emerging research requirements in neuroscience.

Comparison of Artificial Cerebrospinal Fluid with Natural Cerebrospinal Fluid

Natural cerebrospinal fluid is a complex biological fluid that serves multiple functions within the central nervous system, including mechanical protection, waste removal, and nutrient transport. The main component of natural cerebrospinal fluid is water, comprising 99% of its volume, with the remaining 1% consisting of proteins, glucose, ions, vitamins, and neurotransmitters. This composition is remarkably similar to blood plasma, with the notable exception of significantly lower protein concentrations and specific variations in ionic concentrations.

A comprehensive comparison of ionic compositions between natural cerebrospinal fluid and blood plasma reveals important differences that Artificial Cerebrospinal Fluid must replicate. Natural cerebrospinal fluid contains sodium concentrations ranging from 135 to 150 millimolar compared to 153 millimolar in plasma, potassium concentrations of 2.6 to 3.0 millimolar versus 4.7 millimolar in plasma, and calcium concentrations of 1.0 to 1.4 millimolar compared to 1.3 millimolar in plasma. Magnesium concentrations are actually higher in cerebrospinal fluid at 1.2 to 1.5 millimolar compared to 0.6 millimolar in plasma, while chloride concentrations range from 115 to 130 millimolar versus 110 millimolar in plasma.

The glucose content of natural cerebrospinal fluid typically ranges from 2.8 to 4.4 millimolar, which is lower than plasma glucose concentrations of 3.9 to 5.5 millimolar. The pH of natural cerebrospinal fluid is maintained at approximately 7.3, slightly more acidic than plasma pH of 7.4, while osmolality remains equivalent at 290 milliosmoles per kilogram of water. These precise ionic and osmotic characteristics must be carefully replicated in Artificial Cerebrospinal Fluid formulations to ensure physiological compatibility.

The protein content represents the most significant difference between natural cerebrospinal fluid and plasma, with cerebrospinal fluid containing only 0.15 to 0.45 grams per liter compared to 60 to 80 grams per liter in plasma. This dramatic reduction in protein concentration is a result of the blood-brain barrier's selective permeability, which prevents most plasma proteins from entering the cerebrospinal fluid compartment. Artificial Cerebrospinal Fluid formulations typically exclude proteins entirely, focusing instead on replicating the ionic and osmotic properties essential for neuronal function.

Comparative studies have demonstrated that well-formulated Artificial Cerebrospinal Fluid can maintain ionic concentrations that closely match those of natural cerebrospinal fluid over extended periods. Research examining the stability of Artificial Cerebrospinal Fluid preparations has shown that key parameters including sodium, potassium, calcium, magnesium, chloride, bicarbonate, phosphorus, glucose concentrations, pH, and osmotic pressure remain stable for weeks when properly prepared and stored. This stability is crucial for research applications where consistent experimental conditions must be maintained throughout extended study periods.

The production of natural cerebrospinal fluid involves active secretion by choroid plexus epithelial cells rather than simple ultrafiltration of plasma. This active secretion process ensures that ionic concentrations in natural cerebrospinal fluid are carefully regulated and remain independent of plasma concentration variations. Artificial Cerebrospinal Fluid formulations attempt to replicate the end result of this complex physiological process by providing a solution with the appropriate ionic composition and buffering capacity.

Component Natural Cerebrospinal Fluid Artificial Cerebrospinal Fluid (Standard) Blood Plasma
Sodium (millimolar) 135-150 127-150 153
Potassium (millimolar) 2.6-3.0 1.0-3.0 4.7
Calcium (millimolar) 1.0-1.4 1.4-2.4 1.3
Magnesium (millimolar) 1.2-1.5 0.8-1.3 0.6
Chloride (millimolar) 115-130 155 110
Glucose (millimolar) 2.8-4.4 10-13 3.9-5.5
Protein (grams/liter) 0.15-0.45 0 60-80
pH 7.3 7.4 7.4
Osmolality (milliosmoles/kg) 290 290 290

The molecular mechanisms underlying natural cerebrospinal fluid production involve complex ion transport processes mediated by specific transporters and channels in choroid plexus epithelial cells. These include sodium-potassium adenosine triphosphatase pumps, potassium channels, sodium-chloride-potassium cotransporters in the apical membrane, and chloride-bicarbonate exchangers in the basolateral membrane. While Artificial Cerebrospinal Fluid cannot replicate these dynamic transport processes, it provides a static solution that maintains the ionic composition resulting from these physiological mechanisms.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.38

Synonyms

Artificial cerebrospinal fluid

Origin of Product

United States

Scientific Research Applications

Neurophysiology Research

ACSF is extensively used in neurophysiological experiments to study neuronal functions and interactions. It allows researchers to conduct electrophysiological recordings from brain slices or isolated neurons under controlled conditions.

  • Electrophysiological Studies : this compound provides an optimal ionic environment for recording action potentials and synaptic responses in neurons. This application is vital for understanding the mechanisms underlying neural signaling.
  • Drug Testing : Researchers employ this compound to assess the effects of pharmacological agents on neuronal activity, enabling the exploration of potential therapeutic interventions for neurological disorders.

Surgical Applications

This compound has been utilized in clinical settings, particularly during neurosurgical procedures. Its role as an irrigation fluid can enhance patient outcomes.

  • Improvement of Surgical Prognosis : A study demonstrated that magnesium-rich artificial cerebrospinal fluid (Mthis compound) used during aneurysm clipping significantly improved 90-day prognoses for patients with aneurysmal subarachnoid hemorrhage compared to normal saline . The use of Mthis compound was associated with reduced rates of cerebral vasospasm and shorter hospital stays.

Training and Education

This compound serves as an educational tool in training programs for students and professionals in neuroscience and medical device engineering.

  • Hands-On Learning : By providing a realistic medium for studying cerebrospinal fluid dynamics, this compound enables trainees to understand neural tissue health and the physiological roles of cerebrospinal fluid without using live samples .

Case Study 1: Electrophysiological Recordings

In a controlled experiment, researchers used this compound to investigate synaptic plasticity in hippocampal slices. The study revealed that specific alterations in ionic concentrations within this compound could significantly impact long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Case Study 2: Clinical Application in Neurosurgery

A clinical trial involving patients undergoing aneurysm clipping highlighted the benefits of using Mthis compound over traditional saline solutions. The trial showed that patients receiving Mthis compound had a lower incidence of complications related to cerebral vasospasm, leading to improved recovery outcomes .

Data Tables

Application Area Key Findings Reference
NeurophysiologyEnhanced neuronal signaling studies
Drug TestingEffective assessment of pharmacological effects
Surgical OutcomesImproved prognosis with Mthis compound during aneurysm surgery
Educational ToolRealistic simulation for training

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Studies : this compound enables precise drug delivery in brain slices. For example, 17β-estradiol in this compound upregulates ACSF1 mRNA in chicken liver, highlighting hormone-responsive lipid metabolism .
  • Ischemia Models: Anoxic this compound replicates stroke conditions, showing 30-minute OGD exposure reduces CA1sp width by 50% vs. This compound controls .
  • Synaptic Modulation : NMDA in this compound decreases GluA1 phosphorylation, while forskolin enhances AMPA receptor surface expression .

Q & A

Q. Methodological Insight :

  • Use TCGA and GTEx datasets to compare gene expression profiles.
  • Validate findings with survival analysis tools (e.g., HCCDB) to assess clinical relevance.

How can researchers identify differential expression patterns of the this compound gene family across tissues?

Differential expression analysis requires integrating multi-omics data. For instance:

  • Step 1 : Query GEPIA or Ualcan for tissue-specific RNA-seq data, applying a p-value cutoff (e.g., <0.05) to filter significant results.
  • Step 2 : Use HCCDB to visualize protein-level discrepancies between tumor and normal tissues.
  • Step 3 : Perform co-expression analysis to identify interacting genes, which may reveal regulatory networks .

What experimental designs are optimal for validating this compound gene function in vitro or in vivo?

Q. Advanced Design Considerations :

  • In vitro : Knockdown/overexpression models (e.g., siRNA or CRISPR-Cas9) to assess lipid metabolism changes.
  • In vivo : Use transgenic murine models to study age-related phenotypes.
  • Controls : Include isogenic cell lines and tissue-specific knockout models to minimize off-target effects.
  • Data Triangulation : Cross-validate findings with public datasets (e.g., TCGA) to ensure reproducibility .

How should researchers address contradictions in survival analysis results for this compound genes across platforms?

Discrepancies often arise from algorithmic differences (e.g., Cox regression vs. Kaplan-Meier estimators) or cohort heterogeneity. To resolve these:

  • Strategy 1 : Re-analyze raw data using a unified pipeline (e.g., R/Bioconductor packages).
  • Strategy 2 : Stratify patients by clinical variables (e.g., tumor stage) to isolate confounding factors.
  • Strategy 3 : Validate with independent cohorts from platforms like GEO or ICGC .

What are the challenges in analyzing co-expression networks of the this compound gene family in heterogeneous tissues?

Q. Key Challenges :

  • Tissue Heterogeneity : Bulk RNA-seq data may mask cell-type-specific expression. Solution: Use single-cell sequencing (scRNA-seq) for resolution.
  • Normalization Bias : Apply TPM or DESeq2 to correct for technical variability.
  • Functional Annotation : Leverage tools like STRING or GeneMANIA to map interactions to pathways (e.g., fatty acid oxidation) .

How can in silico findings on this compound genes be experimentally validated?

Q. Methodological Workflow :

Prioritize Targets : Select top differentially expressed genes from bioinformatics analysis.

Functional Assays : Measure acyl-CoA synthase activity via spectrophotometry or LC-MS.

Clinical Correlation : Validate with IHC staining in patient-derived tissue microarrays.

Data Sharing : Deposit raw data in repositories like GEO to facilitate replication .

What statistical methods are recommended for analyzing this compound gene family datasets with high dimensionality?

  • Dimensionality Reduction : PCA or t-SNE to identify outliers and clusters.
  • Machine Learning : Train random forest models to predict gene-disease associations.
  • Multiple Testing Correction : Apply Benjamini-Hochberg FDR adjustment to mitigate false positives .

How can researchers ensure reproducibility when studying this compound gene-disease associations?

  • Pre-registration : Document hypotheses and analysis plans via OSF or ClinicalTrials.gov .
  • Code Sharing : Publish analysis scripts on GitHub with version control.
  • Reagent Validation : Use CRISPR validation frameworks (e.g., ENCODE guidelines) for genetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.